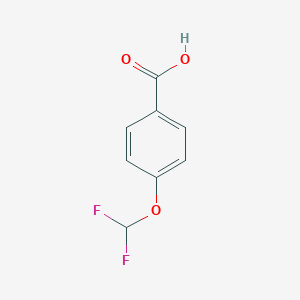

4-(Difluoromethoxy)benzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNNYLYELGBSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353232 | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-20-1 | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Difluoromethoxy)benzoic acid, a versatile building block in medicinal chemistry and materials science. This document details its chemical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential role in modulating key biological signaling pathways.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. The incorporation of the difluoromethoxy group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents and functional materials.

| Property | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| CAS Number | 4837-20-1 |

| Melting Point | 169-171 °C |

| Appearance | White to light yellow powder/crystal |

| Solubility | Soluble in organic solvents |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of related compounds.

Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base, for instance, potassium carbonate.

-

Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the reaction mixture.

-

Heat the mixture under an inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

-

Dissolve the 4-(difluoromethoxy)benzaldehyde from the previous step in a suitable solvent, such as a mixture of tert-butanol and water.

-

Add an oxidizing agent, for example, potassium permanganate, to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Work up the reaction by adding a reducing agent, like sodium bisulfite, to quench the excess oxidant.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.

Caption: Synthetic workflow for this compound.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include a triplet for the difluoromethoxy proton (due to coupling with the two fluorine atoms), and doublets for the aromatic protons. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR Analysis: Acquire the fluorine NMR spectrum to observe the signal corresponding to the -OCHF₂ group.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns. Expected fragments include the loss of CO₂ and the difluoromethoxy group.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, derivatives have been investigated for their role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in various fibrotic diseases.

A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT).[1] EMT is a critical process in the development of fibrosis.

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.[2]

Caption: Inhibition of the TGF-β signaling pathway by a derivative.

Applications in Drug Discovery and Development

The unique properties imparted by the difluoromethoxy group make this compound a valuable starting material for the synthesis of novel drug candidates. The enhanced metabolic stability can lead to improved pharmacokinetic profiles. Its derivatives are being explored as potential therapeutics for inflammatory diseases and fibrosis.[3][4] The strategic incorporation of fluorinated moieties is a well-established approach in medicinal chemistry to enhance the efficacy and drug-like properties of molecules.[3]

References

- 1. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)benzoic acid, a versatile building block in pharmaceutical and agrochemical research. This document collates available data into a clear format, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of such chemical entities.

Core Physical and Chemical Properties

This compound, with the CAS number 4837-20-1, is a p-difluoromethoxy substituted benzoic acid.[1] Its unique difluoromethoxy group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature and supplier data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₃ | [3][4] |

| Molecular Weight | 188.13 g/mol | [1][3][4] |

| Melting Point | 169-171 °C | [1][4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Boiling Point (Predicted) | 272.1 ± 30.0 °C | [4] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.02 ± 0.10 | [4] |

| Solubility | The difluoromethoxy group is noted to increase its solubility in organic solvents.[2] Specific quantitative data in various solvents is not readily available in the reviewed literature. | [2] |

Experimental Protocols for Physical Property Determination

While specific experimental data for all properties of this compound are not publicly detailed, the following section outlines standard methodologies for their determination.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as a temperature range from the initial melting of the first crystal to the complete liquefaction of the solid.

General Protocol:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The sample is observed through a magnifying lens as the temperature rises.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Solubility Assessment

Solubility is a fundamental property that dictates the suitability of a compound for various applications, including formulation and biological testing.

General Protocol for Qualitative and Semi-Quantitative Solubility:

-

A predetermined mass of the solid (e.g., 10 mg) is placed into a vial.

-

A specific volume of a chosen solvent (e.g., 1 mL) is added to the vial.

-

The mixture is agitated vigorously at a controlled temperature (e.g., room temperature).

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

If the solid dissolves, further increments of the solid can be added until saturation is reached to provide a semi-quantitative measure.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a specific solvent system. For carboxylic acids like this compound, potentiometric titration is a common and accurate method for pKa determination.

General Protocol using Potentiometric Titration:

-

A precise amount of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile, to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is generated.

-

The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point. Computational methods can also be used to derive the pKa from the titration data.[5]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the identification and physical characterization of a novel chemical compound like this compound.

Caption: Workflow for the physical and chemical characterization of a compound.

References

Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 4-(Difluoromethoxy)benzoic acid (CAS No. 4837-20-1)

This guide provides a detailed overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals. The inclusion of a difluoromethoxy group can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates, making this compound a subject of significant interest in medicinal chemistry.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property used to determine its purity and identity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to depress and broaden this range. The experimentally determined melting point of this compound is summarized from multiple sources below.

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Purity/Assay | Source Reference |

| 168 - 172 | ≥ 98% (GC) | Chem-Impex[1] |

| 170 - 171 | Not Specified | Matrix Scientific[2] |

| 169 - 171 | 98% | Sigma-Aldrich[3] |

| 169 - 171 | Not Specified | ChemicalBook |

Experimental Protocol: Melting Point Determination

The following is a standardized experimental methodology for determining the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus. This protocol is based on established pharmacopeia and general laboratory techniques.[2][4]

2.1 Apparatus and Materials

-

Melting Point Apparatus (e.g., Mel-Temp, or automated equivalent)

-

Glass Capillary Tubes (one end sealed, typically 0.8-1.2 mm internal diameter)[2]

-

Sample of this compound (must be completely dry and finely powdered)[5]

-

Mortar and Pestle (if sample is not a fine powder)

-

Spatula

-

Long glass tube or packing device

2.2 Procedure

2.2.1 Sample Preparation

-

Ensure the this compound sample is thoroughly dry to prevent solvent from acting as an impurity and depressing the melting range.[5][6]

-

If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[3][5]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure tight packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6][7]

-

Repeat the loading and packing process until the sample column is 2-3 mm high. An excessive sample amount can lead to an artificially broad melting range.[2][7]

2.2.2 Melting Point Measurement

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

If the approximate melting point is known (from the data in Table 1), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3][7]

-

Upon reaching this temperature, reduce the heating rate to 1-2°C per minute.[1] A slow heating rate in the vicinity of the melting point is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[7]

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[3] In some standards, this is defined as the point where the column of the substance collapses against the side of the capillary.[2]

-

Continue observing and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the completion of melting.[3]

-

The recorded melting point should be expressed as a range from the onset to the completion temperature.

-

After the determination, turn off the apparatus and allow it to cool. Dispose of the used capillary tube properly; it should not be reused.[3]

2.3 Best Practices for Accuracy

-

Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

-

Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[2]

-

Repeatability: For reliable results, perform the measurement at least twice with fresh samples. Consistent values should be obtained.[1]

Logical Workflow: Synthesis of Benzoic Acid Derivatives

This compound is a valuable building block in organic synthesis. The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted benzoic acid derivative, a process central to the production of compounds like the one discussed in this guide.

Caption: Generalized workflow for the synthesis and purification of a benzoic acid derivative.

References

A Technical Guide to the Solubility of 4-(Difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Difluoromethoxy)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of this critical physicochemical property.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Water | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data not available | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data not available | e.g., UV-Vis |

| e.g., DMSO | e.g., 25 | Data not available | e.g., HPLC |

| e.g., Toluene | e.g., 25 | Data not available | e.g., Gravimetric |

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[2] This protocol outlines the necessary steps for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[2]

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath. The mixture should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[2]

-

Phase Separation: After the equilibration period, remove the vials from the shaker bath and allow them to stand at the same constant temperature to let the undissolved solid settle. For more effective separation, the samples can be centrifuged.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant liquid. To ensure that no solid particles are transferred, the supernatant should be filtered using a chemically inert filter that does not adsorb the solute.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a pre-validated analytical method. The choice of method will depend on the properties of the compound and the available instrumentation. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

UV-Vis Spectroscopy: Suitable if the compound has a chromophore and the solvent does not interfere with its absorbance.

-

Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid. This method is simpler but may be less accurate.

-

-

Data Reporting: Express the solubility as a concentration, for example, in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(difluoromethoxy)benzoic acid. The document details the expected spectral data, a standard experimental protocol for data acquisition, and visual representations of the underlying chemical principles and analytical workflow. This guide is intended to assist researchers in the structural elucidation and quality control of this important chemical entity.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the difluoromethoxy proton. The data presented in the following table is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.2 | Broad Singlet (br s) | - | 1H |

| H-2, H-6 (ortho to -COOH) | ~8.0 | Doublet (d) | ~8.8 | 2H |

| H-3, H-5 (ortho to -OCHF₂) | ~7.4 | Doublet (d) | ~8.8 | 2H |

| -OCHF₂ | ~7.2 | Triplet (t) | ~73.5 (²JHF) | 1H |

Experimental Protocol

The following section outlines a typical experimental procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

For a precise chemical shift reference, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 300 MHz or higher field NMR spectrometer.[1]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically to 25 °C (298 K).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of DMSO-d₅ (2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualizing the Analysis and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of the NMR spectral analysis and the spin-spin coupling relationships within the this compound molecule.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(difluoromethoxy)benzoic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its structural characterization by NMR is crucial for synthesis confirmation, purity assessment, and quality control in drug discovery and development.

Core Structure and Numbering

The structure of this compound with the standard IUPAC numbering for the carbon atoms is shown below. This numbering is used for the assignment of the ¹³C NMR chemical shifts.

¹³C NMR Chemical Shift Data

Due to the limited availability of public, experimentally assigned ¹³C NMR data for this compound, the following table presents predicted chemical shifts. These predictions are based on computational algorithms that are widely used in the field of spectroscopy. For comparative purposes, typical chemical shift ranges for similarly substituted benzoic acid derivatives are also provided.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Typical Range for Substituted Benzoic Acids (δ, ppm) |

| C1 | 126.5 | 125-135 |

| C2, C6 | 132.0 | 130-135 |

| C3, C5 | 119.5 | 115-125 |

| C4 | 152.0 | 150-165 |

| C=O | 169.0 | 165-175 |

| -OCHF₂ | 115.8 (t, J ≈ 260 Hz) | 110-120 (triplet due to C-F coupling) |

Note: The chemical shift of the difluoromethoxy carbon is expected to appear as a triplet due to coupling with the two fluorine atoms.

Experimental Protocols

The acquisition of a high-quality ¹³C NMR spectrum for this compound requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1][2][3]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment. Optimization may be required based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 or 125 MHz (for a 400 or 500 MHz ¹H instrument, respectively).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[4]

-

Temperature: Standard room temperature (e.g., 298 K).

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of a ¹³C NMR spectrum for a small organic molecule like this compound.

Structural Elucidation and Signaling Pathways

While this compound is a small molecule and not directly involved in complex signaling pathways itself, it is a crucial building block for more complex molecules that are designed to interact with biological targets. The accurate structural confirmation of this intermediate by ¹³C NMR is a critical first step in ensuring the integrity of the final drug candidate. Any deviation in the observed chemical shifts from the expected values could indicate the presence of isomers or impurities that might have different pharmacological activities or toxicities.

The diagram below illustrates the logical relationship between the structural integrity of a starting material like this compound and the desired outcome in a drug development context.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. mun.ca [mun.ca]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Difluoromethoxy)benzoic Acid

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Difluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the theoretical fragmentation pathways, presents predicted quantitative data, and offers a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be reliably predicted based on the well-documented behavior of benzoic acid and its substituted analogs, such as 4-methoxybenzoic acid.[1][2] The fragmentation of aromatic carboxylic acids is characterized by several key pathways, primarily involving the carboxylic acid group and the substituents on the aromatic ring.[2][3]

The molecular ion ([M]•+) of this compound is expected to be observed at a mass-to-charge ratio (m/z) of 188, corresponding to its molecular weight. The primary fragmentation events are anticipated to be the loss of a hydroxyl radical (•OH), the entire carboxyl group (•COOH), and fragmentation of the difluoromethoxy group.

Key Predicted Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A common initial fragmentation for benzoic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[2][3][4]

-

Loss of the Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, leading to a phenyl cation substituted with the difluoromethoxy group.

-

Fragmentation of the Difluoromethoxy Group: The C-O bond of the ether linkage can cleave, leading to the loss of the •OCHF2 radical. Additionally, cleavage of the C-F bonds or the loss of the entire difluoromethoxy group are possible fragmentation routes.

-

Decarbonylation: The acylium ion formed by the loss of the hydroxyl radical can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.[5]

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the corresponding neutral losses.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Proposed Structure |

| [M]•+ | 188 | - | [C₈H₆F₂O₃]•+ |

| [M - •OH]+ | 171 | •OH | [C₈H₅F₂O₂]+ |

| [M - •COOH]+ | 143 | •COOH | [C₇H₅F₂O]+ |

| [M - •OCHF₂]+ | 121 | •OCHF₂ | [C₇H₅O₂]+ |

| [M - •OH - CO]+ | 143 | •OH, CO | [C₇H₅F₂O]+ |

| [C₆H₄F₂]•+ | 114 | COOH, H | [C₆H₄F₂]•+ |

| [C₆H₅O]+ | 93 | CO, F₂H | [C₆H₅O]+ |

| [C₆H₅]+ | 77 | COOH, OCHF₂ | [C₆H₅]+ |

Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This protocol may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the same solvent to achieve concentrations appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-100 µg/mL.

-

Derivatization (Optional but Recommended for GC-MS): To enhance volatility and improve chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is silylation:

-

Transfer 100 µL of the working solution to a clean, dry autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

3.2. Instrumentation and Analytical Conditions

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic acids.

-

Injection Port: Set to 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2-3 scans/second.

-

Transfer Line Temperature: 280 °C.

-

3.3. Data Acquisition and Analysis

-

Inject a solvent blank to ensure the system is clean and free from contaminants.

-

Inject the prepared sample or derivatized sample into the GC-MS system.

-

Acquire the mass spectrum across the entire chromatographic peak corresponding to this compound or its derivative.

-

Process the acquired data using the instrument's software to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and, if available, with spectral libraries for confirmation.

This comprehensive guide provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the experimental protocols to suit their specific analytical needs and instrumentation.

References

- 1. benchchem.com [benchchem.com]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. homework.study.com [homework.study.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: FT-IR Spectroscopy of 4-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(difluoromethoxy)benzoic acid. It includes a detailed experimental protocol for solid-state FT-IR analysis, a summary of characteristic vibrational modes, and an interpretation of the spectral data based on the functional groups present in the molecule.

Introduction to FT-IR Spectroscopy of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. FT-IR spectroscopy is a powerful analytical technique for the characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This guide will delve into the expected FT-IR spectral features of this molecule, aiding in its identification and quality control.

Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)

The FT-IR spectrum of solid this compound is typically acquired using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

-

This compound sample

-

Dry, spectroscopic grade potassium bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Desiccator

Procedure:

-

Drying: Thoroughly dry the this compound sample and the KBr powder in a desiccator to remove any residual moisture, which can interfere with the spectrum.

-

Grinding: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of KBr. The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the ground mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to correct for instrumental and atmospheric interferences.

-

Sample Spectrum: Replace the blank pellet with the sample pellet in the spectrometer.

-

Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-IR Spectral Data of this compound

While a publicly available, peer-reviewed spectrum with a complete peak list for this compound is not readily accessible, the expected absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups: the carboxylic acid, the difluoromethoxy group, and the para-substituted aromatic ring. The following table summarizes the anticipated key vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) | Broad, Strong |

| 3100 - 3000 | C-H stretching | Aromatic Ring | Medium to Weak |

| 1710 - 1680 | C=O stretching | Carboxylic Acid (-COOH) | Strong |

| 1610 - 1580 | C=C stretching | Aromatic Ring | Medium |

| 1500 - 1400 | C=C stretching | Aromatic Ring | Medium |

| 1320 - 1210 | C-O stretching coupled with O-H in-plane bending | Carboxylic Acid (-COOH) | Medium to Strong |

| 1200 - 1000 | C-F stretching | Difluoromethoxy (-OCHF₂) | Strong |

| 1175 - 1125 | C-O-C asymmetric stretching | Ether (-O-) | Strong |

| 960 - 900 | O-H out-of-plane bending | Carboxylic Acid (-COOH) | Broad, Medium |

| 850 - 800 | C-H out-of-plane bending (para-disubstituted) | Aromatic Ring | Strong |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

-

Carboxylic Acid Group (-COOH): The most prominent features of the carboxylic acid group are the very broad O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding.[1][2] The sharp and intense carbonyl (C=O) stretching band is expected in the region of 1710-1680 cm⁻¹.[1] Additionally, a medium to strong band corresponding to the C-O stretching coupled with O-H in-plane bending should appear between 1320 and 1210 cm⁻¹.[1]

-

Difluoromethoxy Group (-OCHF₂): The presence of the difluoromethoxy group will be indicated by strong C-F stretching vibrations, typically found in the 1200-1000 cm⁻¹ region. The asymmetric C-O-C stretching of the ether linkage is also expected to produce a strong absorption band around 1175-1125 cm⁻¹.

-

Aromatic Ring: The aromatic nature of the compound is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1610-1400 cm⁻¹ range.[1] A strong band in the 850-800 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring, providing evidence for the substitution pattern.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for obtaining and interpreting the FT-IR spectrum of this compound.

Caption: Experimental workflow for FT-IR analysis.

Caption: Functional groups and their IR signatures.

References

Crystal Structure of 4-(Difluoromethoxy)benzoic Acid: A Quest for Crystallographic Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the complete crystal structure of 4-(Difluoromethoxy)benzoic acid, determined through single-crystal X-ray diffraction, does not appear to be publicly available at this time. The absence of a deposited crystallographic information file (CIF) prevents a detailed analysis of its unit cell parameters, bond lengths, bond angles, torsion angles, and intermolecular interactions.

This technical guide will, therefore, outline the currently available information on this compound and detail the necessary experimental protocols to determine its crystal structure, providing a roadmap for researchers and drug development professionals interested in this compound.

Physicochemical Properties

While crystallographic data is unavailable, certain physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | |

| Melting Point | 169-171 °C | |

| Appearance | White to light yellow powder/crystal | |

| CAS Number | 4837-20-1 |

Synthesis of this compound

The synthesis of this compound is a crucial first step for obtaining crystals suitable for X-ray diffraction. While specific patents often focus on derivatives, the general synthetic routes provide a basis for its preparation. A common approach involves the difluoromethylation of a precursor, 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Difluoromethylation

This generalized protocol is based on common methods for introducing the difluoromethoxy group.

Materials:

-

4-hydroxybenzoic acid

-

A difluoromethylating agent (e.g., sodium chlorodifluoroacetate)

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling polar aprotic solvent (e.g., dimethylformamide - DMF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid and the base in the solvent.

-

Difluoromethylation: Add the difluoromethylating agent to the mixture. Heat the reaction to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Proposed Experimental Workflow for Crystal Structure Determination

To elucidate the crystal structure of this compound, a single-crystal X-ray diffraction experiment is required. The following workflow outlines the necessary steps.

Crystallization

The primary challenge in crystal structure determination is often obtaining high-quality single crystals.

Protocol: Slow Evaporation Method

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Monitor for the formation of single crystals over several days to weeks.

Other potential crystallization techniques include slow cooling of a saturated solution and vapor diffusion.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Concluding Remarks

While a definitive, experimentally determined crystal structure for this compound is not currently in the public domain, this guide provides the foundational information for researchers to pursue this characterization. The synthesis and crystallization protocols outlined, followed by a standard single-crystal X-ray diffraction analysis, would yield the precise three-dimensional arrangement of the molecule in the solid state. Such data would be invaluable for understanding its intermolecular interactions, which are critical for its physical properties and its behavior in various applications, including drug development. The scientific community would benefit greatly from the deposition of this structure in a public database like the CCDC.

References

The Advent of a Key Building Block: A Technical History of 4-(Difluoromethoxy)benzoic Acid

For researchers, scientists, and drug development professionals, an in-depth exploration of the discovery, synthesis, and evolution of 4-(Difluoromethoxy)benzoic acid reveals its pivotal role as a versatile building block in modern chemistry. This technical guide illuminates the historical context of its emergence and provides a detailed overview of its properties and synthesis.

The introduction of the difluoromethoxy group into aromatic systems marked a significant advancement in medicinal and materials chemistry, offering unique electronic and lipophilic properties that enhance molecular stability and biological activity. This compound, a seemingly simple molecule, stands as a testament to the ingenuity of mid-20th-century organofluorine chemistry and has since become an indispensable tool in the synthesis of complex pharmaceuticals and agrochemicals.

A Discovery Rooted in the Dawn of Difluorocarbene Chemistry

While a singular, definitive publication heralding the "discovery" of this compound remains elusive in early literature, its conceptualization and initial synthesis can be traced back to the burgeoning field of difluorocarbene chemistry in the 1960s. A seminal 1960 paper in The Journal of Organic Chemistry by T. G. Miller and J. W. Thanassi detailed a general method for the preparation of aryl difluoromethyl ethers.[1] Their work involved the reaction of phenols with chlorodifluoromethane (Freon 22), a source of difluorocarbene, in the presence of a base. This foundational methodology laid the groundwork for the synthesis of a wide array of difluoromethoxylated aromatic compounds, including, logically, this compound from a suitable precursor like 4-hydroxybenzoic acid.

The primary application driving the development of such compounds was the desire to create novel molecules with enhanced properties for various industries. The difluoromethoxy group was recognized for its ability to increase metabolic stability and lipophilicity while acting as a bioisostere for other functional groups, making it highly attractive for pharmaceutical and agrochemical research.[2]

Physicochemical and Spectroscopic Data

The unique properties of this compound are central to its utility. The following tables summarize its key quantitative data.

| Property | Value | Reference |

| CAS Number | 4837-20-1 | |

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.13 g/mol | |

| Melting Point | 169-171 °C | |

| Appearance | White to light yellow crystalline powder |

Spectroscopic Data

Modern analytical techniques provide a detailed fingerprint of the molecule.

| Technique | Data Highlights | Reference |

| ¹H NMR (DMSO-d₆) | Chemical shifts (δ) are observed for the aromatic protons and the characteristic triplet for the CHF₂ proton. | [3] |

| FTIR (KBr) | Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-F bonds are present. | [4] |

Early Synthesis: A Representative Experimental Protocol

Based on the general methods established in the 1960s, a plausible early experimental protocol for the synthesis of this compound is detailed below. This protocol is a composite representation and not a direct citation from a single historical source for this specific molecule.

Objective: To synthesize this compound from 4-hydroxybenzoic acid.

Materials:

-

4-Hydroxybenzoic acid

-

Chlorodifluoromethane (CHClF₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Suitable organic solvent (e.g., dioxane, tetrahydrofuran)

Procedure:

-

Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-hydroxybenzoic acid in an appropriate aqueous or organic solvent.

-

Add a stoichiometric equivalent of sodium hydroxide to form the sodium salt of 4-hydroxybenzoate.

-

Difluoromethylation: Cool the reaction mixture and introduce chlorodifluoromethane gas under controlled conditions. The difluorocarbene, generated in situ from the reaction of CHClF₂ with the base, reacts with the phenoxide.

-

Reaction Monitoring: Monitor the progress of the reaction by appropriate techniques (in early instances, this might have been by observing changes in physical properties or through simple chemical tests).

-

Work-up and Isolation: After the reaction is complete, neutralize the excess base with hydrochloric acid.

-

Acidify the solution to precipitate the this compound.

-

Collect the crude product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

This experimental workflow can be visualized as follows:

Evolution of Applications: From a Chemical Curiosity to a Cornerstone of Drug Discovery

Initially, the primary value of this compound was as a research chemical, allowing scientists to explore the impact of the difluoromethoxy group on the properties of aromatic systems. However, its true potential was realized in the latter half of the 20th century and into the 21st century with its increasing use as a key intermediate in the synthesis of high-value molecules.

Its applications now span:

-

Pharmaceuticals: It is a crucial building block for a variety of therapeutic agents, including anti-inflammatory drugs, analgesics, and more complex molecules targeting specific biological pathways. The difluoromethoxy group often enhances the efficacy and pharmacokinetic profile of the final drug product.[2]

-

Agrochemicals: The compound is used in the development of modern herbicides and pesticides, where the difluoromethoxy moiety contributes to the stability and biological activity of the active ingredients.[2]

-

Materials Science: It is explored in the creation of advanced polymers and coatings where specific chemical properties are required for enhanced performance and durability.

The logical relationship of its application development can be depicted as:

References

An In-depth Technical Guide to p-Difluoromethoxy Substituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest. When appended to a benzoic acid scaffold, particularly at the para-position, it imparts a unique combination of electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the properties, synthesis, and biological applications of p-difluoromethoxy substituted benzoic acids, with a focus on their potential in drug discovery and development.

Physicochemical Properties

The introduction of a p-difluoromethoxy group significantly alters the properties of the parent benzoic acid molecule. These changes can have profound implications for a compound's biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)benzoic Acid and a Key Derivative.

| Property | This compound | 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) |

| CAS Number | 4837-20-1 | 162401-62-9 |

| Molecular Formula | C₈H₆F₂O₃ | C₁₂H₁₂F₂O₄ |

| Molecular Weight | 188.13 g/mol [1] | 258.22 g/mol |

| Melting Point | 169-171 °C | 118-120 °C[2] |

| Boiling Point (Predicted) | 272.1 ± 30.0 °C | 356.4 ± 37.0 °C[2] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | 1.355 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 4.02 ± 0.10 | Not Available |

| logP (Predicted) | 2.9 (XlogP)[3] | 3.3 |

For comparison, the experimentally determined pKa of the structurally related 4-fluorobenzoic acid is 4.14.[4] The difluoromethoxy group is a weaker electron-withdrawer than a fluorine atom, which would suggest a slightly higher pKa for this compound.

Synthesis of p-Difluoromethoxy Substituted Benzoic Acids

The synthesis of p-difluoromethoxy substituted benzoic acids can be achieved through various routes. A common strategy involves the difluoromethylation of a corresponding p-hydroxybenzoic acid derivative.

Experimental Protocol: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) [2][5]

This protocol describes the final oxidation step in the synthesis of DGM, a key intermediate in the preparation of Roflumilast.[2][5]

Materials:

-

3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

-

Sulfamic acid

-

Sodium chlorite

-

Glacial acetic acid

-

Water

Procedure:

-

Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).

-

To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 300 ml of water to the reaction mixture to precipitate the product.

-

Filter the solid precipitate and dry it at 40°C under vacuum.

-

The resulting white solid is 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid (yield: 97%).[2]

A multi-step synthesis for DGM has also been reported starting from 3-nitro-4-hydroxybenzoic acid ester, involving steps of alkylation, reduction, diazotization, hydrolysis, and deprotection.[2][5]

Biological Activity and Therapeutic Potential

p-Difluoromethoxy substituted benzoic acids have shown promise in various therapeutic areas, primarily due to their ability to modulate key signaling pathways. A notable example is the inhibitory effect of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is implicated in fibrotic diseases.[6][7]

Inhibition of the TGF-β1/Smad Signaling Pathway

TGF-β1 is a key cytokine involved in tissue repair and fibrosis.[6] Its signaling cascade is initiated by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in the epithelial-mesenchymal transition (EMT) and extracellular matrix deposition, hallmarks of fibrosis.[6][8]

DGM has been shown to attenuate TGF-β1-induced EMT in A549 lung cancer cells and bleomycin-induced pulmonary fibrosis in rats.[6][7] This inhibitory effect is achieved by reducing the phosphorylation of Smad2/3, thereby blocking the downstream signaling cascade.[9]

Table 2: Biological Activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM).

| Compound | Target Pathway | Biological Effect | Model System | Quantitative Data |

| DGM | TGF-β1/Smad | Inhibition of Smad2/3 phosphorylation | TGF-β1-stimulated A549 cells | Dose-dependent reduction in pSmad2/3 levels, with significant effects observed at 200 µM.[9] |

| DGM | Pulmonary Fibrosis | Attenuation of bleomycin-induced lung fibrosis | Rat model | Improved lung function and reduced collagen deposition.[6][7] |

While a specific IC₅₀ value for the inhibition of Smad2/3 phosphorylation by DGM has not been reported, the dose-dependent effect highlights its potential as a modulator of this fibrotic pathway.

Experimental Protocols for Biological Evaluation

Protocol 1: TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells [9]

Materials:

-

A549 human lung adenocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Recombinant human TGF-β1

-

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

-

Antibodies for Western blotting (E-cadherin, N-cadherin, Vimentin, Smad2/3, p-Smad2/3)

Procedure:

-

Culture A549 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Pre-treat the cells with varying concentrations of DGM for 2 hours.

-

Induce EMT by treating the cells with 5 ng/mL of TGF-β1 for an additional 6 to 48 hours.

-

Lyse the cells and perform Western blot analysis to assess the expression of EMT markers and the phosphorylation of Smad2/3.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in a Rat Model [6][10]

Materials:

-

Sprague-Dawley rats

-

Bleomycin sulfate

-

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

-

Saline solution

Procedure:

-

Anesthetize the rats.

-

Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (5 mg/kg) dissolved in saline.

-

Administer DGM (e.g., by oral gavage) daily for a specified period (e.g., 28 days) starting from the day of bleomycin instillation.

-

At the end of the treatment period, euthanize the animals and collect lung tissues.

-

Assess the extent of pulmonary fibrosis through histological analysis (e.g., Masson's trichrome staining) and by measuring collagen content (e.g., hydroxyproline assay).

Visualizations

Signaling Pathway Diagram

Caption: TGF-β1/Smad signaling pathway and the inhibitory action of DGM.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating the anti-fibrotic effects of DGM.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo | Semantic Scholar [semanticscholar.org]

- 8. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Difluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂) group, when appended to a benzoic acid scaffold, imparts a unique and advantageous set of characteristics. This technical guide provides an in-depth analysis of the biological activities of difluoromethoxy-substituted benzoic acids, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Physicochemical and Pharmacokinetic Advantages of the Difluoromethoxy Group

The difluoromethoxy group serves as a bioisostere for more common functionalities like the hydroxyl, thiol, or methoxy groups. Its introduction can significantly enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bonds, which are resistant to cleavage by metabolic enzymes such as cytochrome P450s.[1][2] This often leads to an improved pharmacokinetic profile, including a longer plasma half-life and increased bioavailability.[1] Furthermore, the difluoromethoxy group offers a unique balance of lipophilicity and polarity, which can be fine-tuned to optimize absorption, distribution, and the ability to cross biological barriers like the blood-brain barrier.[3]

Diverse Biological Activities and Therapeutic Applications

Difluoromethoxy-substituted benzoic acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Anti-inflammatory and Respiratory Diseases

A notable application of this chemical class is in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol, which incorporate a difluoromethoxy-substituted benzoic acid moiety, have been synthesized and evaluated as potent inhibitors of phosphodiesterase-4 (PDE4).[4] Inhibition of PDE4 leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn mediates anti-inflammatory responses.[1]

Another significant finding is the therapeutic potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in idiopathic pulmonary fibrosis (IPF).[5][6] DGM has been shown to attenuate the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells.[5][6] It also demonstrated efficacy in a bleomycin-induced pulmonary fibrosis model in rats, reducing lung inflammation and fibrosis.[5]

Cystic Fibrosis

In the realm of genetic diseases, a difluoromethoxy-substituted benzoic acid derivative, 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222), has been identified as a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[7] This compound demonstrated significantly greater potency than the existing drug Lumacaftor in cellular assays using cells from cystic fibrosis patients with the F508del mutation.[7]

Oncology

Difluoromethoxy-substituted compounds have also shown promise in oncology. For instance, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their anti-proliferative activity in breast cancer cell lines.[8] These compounds were found to be potent inhibitors of steroid sulfatase (STS) and also demonstrated anti-tubulin activity.[8] The bis-sulfamate derivative, in particular, showed potent anti-proliferative effects in both MCF-7 and MDA-MB-231 breast cancer cells.[8]

Quantitative Biological Data

The following tables summarize the key quantitative data for representative difluoromethoxy-substituted benzoic acid derivatives across various biological assays.

Table 1: Anti-proliferative Activity of 2-Difluoromethoxy-Substituted Estratriene Derivatives [8]

| Compound | Cell Line | GI₅₀ (μM) |

| Bis-sulfamate 10 | MCF-7 | 0.28 |

| MDA-MB-231 | 0.74 | |

| Diol 9 | MCF-7 | 2.6 |

| MDA-MB-231 | 3.03 |

Table 2: CFTR Corrector Potency [7]

| Compound | Assay | Potency (nM) |

| Compound 22 | HBE-TECC | 5 |

| Compound 13 | CSE-HRP | 28 |

Table 3: Steroid Sulfatase (STS) Inhibition [8]

| Compound | Assay | IC₅₀ (nM) |

| Bis-sulfamate 10 | JEG-3 whole cells | 3.7 |

Table 4: Effects of DGM on TGF-β1-Induced Proliferation in Lung Epithelial Cells [5]

| Cell Line | DGM Concentration (µM) | Inhibition of Proliferation |

| A549 | 50, 100, 200 | Concentration-dependent |

| H1299 | 50, 100, 200 | Concentration-dependent |

Experimental Protocols

Synthesis of 2-Difluoromethoxyestrone (15)[8]

-

Difluoromethylation of 2-hydroxy-3-benzyloxyestrone (13): To a solution of 2-hydroxy-3-benzyloxyestrone (13) in a mixture of acetonitrile and water at room temperature, add diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide. Stir the reaction mixture until completion (monitor by TLC). The reaction typically yields compound 14 at approximately 60-70% conversion.

-

Hydrogenation: Dissolve compound 14 in a suitable solvent and subject it to hydrogenation in the presence of palladium on charcoal (Pd/C). This step removes the benzyl protecting group to yield 2-difluoromethoxyestrone (15 ) in good yield.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells[5]

-

Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Induction of EMT: Seed the A549 cells and allow them to adhere. Treat the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.

-

Treatment with DGM: Concurrently with TGF-β1 treatment, expose the cells to varying concentrations of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) (e.g., 50, 100, and 200 µM).

-

Analysis of EMT Markers: After the incubation period, lyse the cells and analyze the expression of EMT markers by Western blotting. Typically, this involves probing for the upregulation of mesenchymal markers (e.g., α-SMA, vimentin) and the downregulation of epithelial markers (e.g., E-cadherin).

Bleomycin-Induced Pulmonary Fibrosis in Rats[5]

-

Induction of Fibrosis: Anesthetize rats and intratracheally instill a single dose of bleomycin to induce pulmonary fibrosis.

-

Treatment: Administer DGM orally to the rats at different doses (e.g., 30 mg/kg and 60 mg/kg) daily for a specified period.

-

Assessment of Fibrosis: At the end of the treatment period, sacrifice the animals and collect lung tissues.

-

Histological Analysis: Perform hematoxylin and eosin (H&E) staining to assess lung inflammation and structural damage. Use Masson's trichrome staining to visualize and quantify collagen deposition as an indicator of fibrosis.

-

Biochemical Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic factors (e.g., TGF-β1) in bronchoalveolar lavage fluid (BALF).

Signaling Pathways and Experimental Workflows

Conclusion

Difluoromethoxy-substituted benzoic acids represent a highly versatile and promising class of compounds in drug discovery. Their favorable physicochemical and pharmacokinetic properties, coupled with a wide range of demonstrated biological activities, make them attractive starting points for the development of novel therapeutics for inflammatory diseases, cystic fibrosis, and cancer. The detailed data and protocols provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Difluoromethoxy)benzoic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Application Note: The synthesis of 4-(difluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry, is presented in a comprehensive three-step protocol starting from the readily available 4-hydroxybenzoic acid. The introduction of the difluoromethoxy group is a crucial bioisosteric modification that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental procedures, quantitative data, and a visual workflow to guide researchers, scientists, and drug development professionals in the efficient synthesis of this valuable intermediate.

Introduction